D-Phenylalanyl-N-[(3s)-6-Carbamimidamido-1-Chloro-2-Oxohexan-3-Yl]-L-Phenylalaninamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
PPACK II can be synthesized through a series of peptide coupling reactions. The synthesis typically involves the coupling of protected amino acids, followed by deprotection and chloromethylation steps. The final product is purified using chromatographic techniques to ensure high purity .
Industrial Production Methods
Industrial production of PPACK II involves large-scale peptide synthesis techniques. The process includes automated solid-phase peptide synthesis (SPPS) using resin-bound amino acids. The synthesized peptide is then cleaved from the resin, purified, and converted into its trifluoroacetate salt form for better stability and solubility .
Chemical Reactions Analysis
Types of Reactions
PPACK II primarily undergoes substitution reactions due to the presence of the chloromethylketone group. This group can react with nucleophiles, leading to the formation of covalent bonds with target enzymes .
Common Reagents and Conditions
Reagents: Common reagents used in reactions with PPACK II include nucleophiles such as amines and thiols.
Major Products
The major products formed from reactions with PPACK II are covalent enzyme-inhibitor complexes. These complexes result from the irreversible binding of PPACK II to the active sites of target enzymes .
Scientific Research Applications
PPACK II has a wide range of applications in scientific research:
Chemistry: Used as a tool to study enzyme kinetics and inhibition mechanisms.
Biology: Employed in the investigation of proteolytic pathways and enzyme functions.
Medicine: Utilized in the development of therapeutic agents targeting proteolytic enzymes involved in diseases such as cancer and cardiovascular disorders.
Industry: Applied in the production of enzyme inhibitors for research and pharmaceutical purposes.
Mechanism of Action
PPACK II exerts its effects by irreversibly binding to the active sites of plasma and glandular kallikreins. The chloromethylketone group reacts with the serine residue in the active site, forming a covalent bond and inhibiting the enzyme’s activity. This mechanism effectively blocks the proteolytic activity of the target enzymes, making PPACK II a valuable tool for studying enzyme functions and developing therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
PPACK: Another potent inhibitor of thrombin and tissue plasminogen activator (tPA).
D-Phenylalanyl-Prolyl-Arginyl Chloromethyl Ketone: A selective and irreversible thrombin inhibitor.
Uniqueness of PPACK II
PPACK II is unique due to its high specificity and irreversible inhibition of plasma and glandular kallikreins. Unlike other inhibitors, PPACK II forms a stable covalent bond with the target enzyme, ensuring prolonged inhibition and making it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C25H33ClN6O3 |
---|---|
Molecular Weight |
501.0 g/mol |
IUPAC Name |
(2R)-2-amino-N-[(2S)-1-[[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C25H33ClN6O3/c26-16-22(33)20(12-7-13-30-25(28)29)31-24(35)21(15-18-10-5-2-6-11-18)32-23(34)19(27)14-17-8-3-1-4-9-17/h1-6,8-11,19-21H,7,12-16,27H2,(H,31,35)(H,32,34)(H4,28,29,30)/t19-,20+,21+/m1/s1 |
InChI Key |
PJFSUJMJVYGASC-HKBOAZHASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)CCl)N |
Origin of Product |
United States |
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